molecular formula C8H14O2 B3006038 3-(2,2-Dimethylcyclopropyl)propanoic acid CAS No. 124201-52-1

3-(2,2-Dimethylcyclopropyl)propanoic acid

Cat. No.: B3006038
CAS No.: 124201-52-1
M. Wt: 142.198
InChI Key: JPXNJPGDQKWXFP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopropyl)propanoic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound features a cyclopropyl ring substituted with two methyl groups, making it a unique structure in organic chemistry.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is flammable and causes skin irritation and serious eye irritation . It’s reasonable to assume that 3-(2,2-Dimethylcyclopropyl)propanoic acid may have similar hazards, but specific information is not available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)propanoic acid typically involves the cyclopropanation of an appropriate precursor followed by carboxylation. One common method is the reaction of 2,2-dimethylcyclopropylmethanol with a carboxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylcyclopropyl)propanoic acid is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2,2-dimethylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)5-6(8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNJPGDQKWXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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